An In-depth Technical Guide to Piperidin-3-one Hydrochloride: A Cornerstone for Modern Synthesis
An In-depth Technical Guide to Piperidin-3-one Hydrochloride: A Cornerstone for Modern Synthesis
Abstract
Piperidin-3-one hydrochloride (CAS No. 61644-00-6) is a pivotal heterocyclic building block, holding a position of strategic importance in contemporary medicinal chemistry and materials science. As a bifunctional molecule, possessing both a reactive ketone and a secondary amine, it offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and reactivity. We will explore its critical role as a precursor in the development of high-value compounds, particularly kinase inhibitors, and provide detailed, field-proven protocols for its synthesis and handling. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique synthetic potential of this compound.
The Strategic Importance of the Piperidin-3-one Scaffold
The piperidine ring is one of the most ubiquitous N-heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1][2] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets.[2]
Piperidin-3-one, specifically, introduces a ketone functionality that dramatically expands its synthetic utility compared to a simple piperidine ring. This carbonyl group can act as an electrophilic site for nucleophilic additions, a handle for further functionalization, or a key element in condensation reactions. The hydrochloride salt form enhances stability and improves solubility in polar protic solvents, making it a convenient and easy-to-handle laboratory reagent.[3] Its application spans from the synthesis of kinase inhibitors for oncology to the development of novel materials.[4]
Chemical Identity and Structural Elucidation
Nomenclature and Chemical Identifiers
To ensure clarity and precision in research and documentation, it is crucial to identify Piperidin-3-one hydrochloride by its standardized identifiers.
| Identifier | Value | Source |
| CAS Number | 61644-00-6 | [5] |
| Molecular Formula | C₅H₁₀ClNO | [6] |
| Molecular Weight | 135.59 g/mol | [6] |
| IUPAC Name | piperidin-3-one;hydrochloride | [6] |
| Common Synonyms | 3-Piperidinone hydrochloride | [5] |
| PubChem CID | 22707028 | [6] |
| SMILES | C1CC(=O)CNC1.Cl | [6] |
| InChIKey | KDHKOJFFKXGPKZ-UHFFFAOYSA-N | [6] |
Structural Formula
The structure consists of a six-membered piperidine ring with a ketone at the 3-position. The nitrogen atom is protonated and forms an ionic bond with a chloride ion.
Figure 1. 2D Structure of Piperidin-3-one hydrochloride. Source: PubChem CID 22707028[6]
Spectroscopic Profile (Theoretical Analysis)
While readily available experimental spectra are limited, the structure of Piperidin-3-one hydrochloride allows for a confident prediction of its key spectroscopic features based on fundamental principles and data from analogous structures.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the methylene protons on the piperidine ring. The protons alpha to the carbonyl group (C2 and C4) would be deshielded and appear further downfield compared to the C5 and C6 protons. The N-H proton would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a distinct signal for the carbonyl carbon (C3) in the range of 200-210 ppm. The carbons adjacent to the nitrogen (C2 and C6) would appear around 40-50 ppm, while the other methylene carbons (C4 and C5) would be found further upfield.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of a ketone C=O stretch, typically around 1715-1730 cm⁻¹. A broad absorption in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretch of the secondary ammonium salt.[4]
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Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the parent ion would be observed in positive mode corresponding to the free base [M+H]⁺ at an m/z of approximately 100.0757.[7] The exact mass of the free base (C₅H₉NO) is 99.0684 Da.[8]
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, from reaction setup to purification and formulation.
| Property | Value | Source |
| Appearance | White to off-white or maple crystalline powder/solid | [4][5] |
| Melting Point | 115-135 °C (range varies by source) | [4][5] |
| Boiling Point | ~220 °C at 760 mmHg | [9] |
| Solubility | Soluble in polar protic solvents like water and methanol | [4] |
| Storage | 2-8 °C, in a tightly sealed container, protected from light and moisture | [4][5] |
Synthesis and Purification
The synthesis of Piperidin-3-one hydrochloride is a multi-step process that requires careful control of reaction conditions. One of the most robust and scalable routes starts from 3-hydroxypyridine. The causality behind this choice is the commercial availability of the starting material and the well-established transformations involved.
Retrosynthetic Analysis and Workflow
The synthesis strategy involves protecting the amine, performing the necessary ring saturation and oxidation, and finally, deprotection. A common approach uses a benzyl protecting group, which can be removed under hydrogenolysis conditions.
Caption: General synthetic workflow for Piperidin-3-one HCl from 3-Hydroxypyridine.
Detailed Laboratory-Scale Synthesis Protocol
This protocol is a composite of established methods for each transformation step.[9][10][11]
Step 1: N-Benzylation of 3-Hydroxypyridine
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To a solution of 3-hydroxypyridine (1.0 eq) in a suitable organic solvent (e.g., toluene or acetonitrile), add benzyl chloride (1.1 eq).
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Heat the mixture to reflux (80-110 °C) for 10-12 hours.
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Cool the reaction mixture to room temperature. The product, 1-benzyl-3-hydroxypyridinium chloride, will precipitate.
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Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Reduction to N-Benzyl-3-hydroxypiperidine
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Suspend the 1-benzyl-3-hydroxypyridinium chloride (1.0 eq) in an alcoholic solvent such as methanol or ethanol.
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Cool the mixture to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C. The choice of a hydride reducing agent is critical for the selective reduction of the pyridinium ring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of water, followed by acidification with dilute HCl.
-
Basify the mixture with NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-3-hydroxypiperidine.
Step 3: Oxidation to N-Benzyl-3-piperidone
-
Dissolve N-benzyl-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Perform an oxidation reaction. A Swern oxidation or using Dess-Martin periodinane are common choices that work under mild conditions, preventing over-oxidation or side reactions.
-
For a Swern oxidation: Add oxalyl chloride (1.5 eq) to DCM at -78 °C, followed by DMSO (3.0 eq). Then, add the alcohol solution and finally triethylamine (5.0 eq) to complete the reaction.
-
Work up the reaction by adding water and extracting with DCM.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-benzyl-3-piperidone.
Step 4: Deprotection and Salt Formation
-
Dissolve N-benzyl-3-piperidone (1.0 eq) in methanol.
-
Add palladium on carbon (10% Pd/C, ~5 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 50-60 psi) in a hydrogenation apparatus and shake overnight. This hydrogenolysis step cleaves the benzyl group.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
To the filtrate, add a solution of hydrochloric acid in ether or isopropanol (1.1 eq).
-
The product, Piperidin-3-one hydrochloride, will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of Piperidin-3-one hydrochloride stems from the orthogonal reactivity of its two functional groups.
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